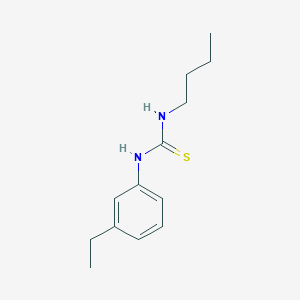
N-(1-pyridin-4-ylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-pyridin-4-ylethyl)benzenesulfonamide, also known as PES, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PES is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
N-(1-pyridin-4-ylethyl)benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. N-(1-pyridin-4-ylethyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, and it has been suggested as a potential anticancer agent. In neuroscience, N-(1-pyridin-4-ylethyl)benzenesulfonamide has been studied for its effects on neuronal activity and synaptic plasticity. N-(1-pyridin-4-ylethyl)benzenesulfonamide has also been used as a tool compound for drug discovery, as it can selectively bind to certain proteins and modulate their activity.
Mechanism of Action
N-(1-pyridin-4-ylethyl)benzenesulfonamide is believed to act by inhibiting the activity of certain proteins, including carbonic anhydrase and histone deacetylase. N-(1-pyridin-4-ylethyl)benzenesulfonamide has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. The exact mechanism of action of N-(1-pyridin-4-ylethyl)benzenesulfonamide is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
N-(1-pyridin-4-ylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of neuronal activity. N-(1-pyridin-4-ylethyl)benzenesulfonamide has also been shown to affect the expression of various genes involved in cancer, neurodegenerative diseases, and other physiological processes.
Advantages and Limitations for Lab Experiments
N-(1-pyridin-4-ylethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and selectivity for certain proteins. N-(1-pyridin-4-ylethyl)benzenesulfonamide can also be easily synthesized using various methods, and its effects can be measured using various assays. However, N-(1-pyridin-4-ylethyl)benzenesulfonamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-(1-pyridin-4-ylethyl)benzenesulfonamide, including the development of more efficient synthesis methods, the identification of new targets for N-(1-pyridin-4-ylethyl)benzenesulfonamide, and the optimization of its pharmacological properties. N-(1-pyridin-4-ylethyl)benzenesulfonamide can also be further studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. Overall, N-(1-pyridin-4-ylethyl)benzenesulfonamide has shown great potential as a tool compound for scientific research, and further studies on its mechanism of action and physiological effects could lead to the development of new therapies and treatments for various diseases.
Synthesis Methods
N-(1-pyridin-4-ylethyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-bromomethylpyridine with benzenesulfonyl chloride in the presence of a base, or the reaction of 4-pyridinylmethylamine with benzenesulfonyl chloride. The yield and purity of N-(1-pyridin-4-ylethyl)benzenesulfonamide can be improved by using different solvents, reaction conditions, and purification methods.
properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11(12-7-9-14-10-8-12)15-18(16,17)13-5-3-2-4-6-13/h2-11,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSGOLXIKVXKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-4-ylethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)



![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)



![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)